Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
Description
Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 1,2,4-triazole moiety. The tert-butyl carbamate group serves as a protective moiety for the pyrrolidine amine, improving synthetic handling and stability. Crystallographic characterization of such small molecules is typically performed using software like SHELX, which is widely employed for structure refinement .
Properties
IUPAC Name |
tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2/c1-13-21-22-17(24(13)12-14-7-9-15(20)10-8-14)16-6-5-11-23(16)18(25)26-19(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDHSYGCHIINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 5-methyl-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the function of essential enzymes in microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of triazole-pyrrolidine derivatives. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Heterocycle : Replacing pyrrolidine-triazole with bicyclooctane-pyrrolopyridine (as in the patent compound) drastically alters molecular weight and steric bulk, reducing solubility but possibly improving target binding specificity.
- Protective Groups : The tert-butyl carbamate in the target compound offers better stability during synthesis compared to the triisopropylsilyl group in the patent compound, which requires harsh deprotection conditions .
Research Findings and Gaps
- Crystallographic Data : Structural elucidation likely relies on SHELX-based refinement, given its prevalence in small-molecule crystallography .
- Synthetic Challenges : The patent compound’s multi-step synthesis contrasts with the target compound’s simpler route, underscoring trade-offs between complexity and yield.
- Data Limitations : Experimental LogP, solubility, and bioactivity data for the target compound are absent in available literature, necessitating further study.
Biological Activity
Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate, often referred to in literature as a triazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a pyrrolidine ring and a triazole moiety, both known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 457.0 g/mol. The compound features a tert-butyl ester functional group and a chlorophenyl substituent that contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that triazole derivatives often exhibit antifungal and antibacterial properties due to their ability to inhibit enzyme functions critical for microbial survival. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance:
- Triazole compounds have shown significant activity against fungal pathogens, particularly in inhibiting the growth of Candida species.
- The structure-activity relationship (SAR) analysis suggests that modifications in the triazole ring can enhance antifungal potency, making this compound a candidate for further development as an antifungal agent.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
- A notable study reported that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity.
Neuroprotective Effects
Research into neuroprotective effects highlights:
- The ability of triazole derivatives to modulate neurotransmitter systems, which may offer therapeutic benefits in neurodegenerative diseases.
- Animal models have shown that these compounds can reduce oxidative stress and inflammation in neural tissues.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on various triazole derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 3.125 μg/mL. This indicates potential application in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of triazoles, compounds structurally similar to the target compound were tested against human breast cancer cell lines. Results showed an IC50 value of 1.98 ± 1.22 µg/mL, indicating effective cytotoxicity and supporting further exploration into its use as a chemotherapeutic agent.
Data Tables
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituents and regiochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm), while pyrrolidine protons show characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 405.2 for C20H25ClN4O2) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and stereochemistry. For analogous compounds, triclinic crystal systems (space group P1) with a = 6.06 Å, b = 12.00 Å, and c = 16.26 Å are reported .
Key Crystallographic Parameters (Example):
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell volume | 1167.37 ų |
| R factor | 0.043 |
| Data-to-parameter ratio | 17.2 |
Advanced: How can computational methods predict the compound’s reactivity and binding interactions?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions using force fields (e.g., AMBER) to study binding affinities. For triazole derivatives, MD reveals preferential binding to kinase active sites .
- QSPR Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate substituent effects (e.g., Cl, CH3) with solubility or logP values. For example, the 4-chlorophenyl group increases hydrophobicity (predicted logP = 3.2) .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups vs. XRD for spatial arrangement). Discrepancies in stereochemistry may arise from dynamic effects in solution (NMR) vs. static crystal packing .
- SHELX Refinement : Apply restraints to thermal parameters or occupancy factors during refinement. For example, disordered tert-butyl groups require constraints to maintain reasonable geometry .
- Dynamic NMR Studies : Variable-temperature NMR can detect conformational flexibility (e.g., pyrrolidine ring puckering) that XRD might miss .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Protection/Deprotection : Use tert-butyl carbamate (Boc) as a transient protecting group for amines to prevent side reactions. Deprotection with TFA/CH2Cl2 achieves >90% recovery .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency. Additives like K2CO3 improve aryl halide activation in Suzuki reactions .
- Purification : Silica gel chromatography (EtOAc/hexane gradients) isolates intermediates. For polar byproducts, ion-exchange resins (e.g., Si-Trisamine) are effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
